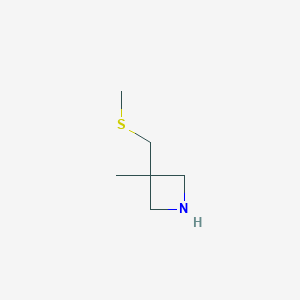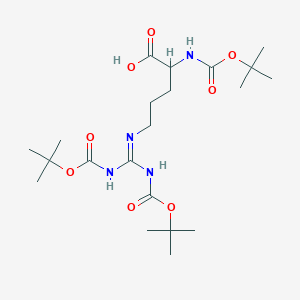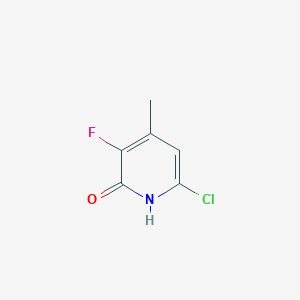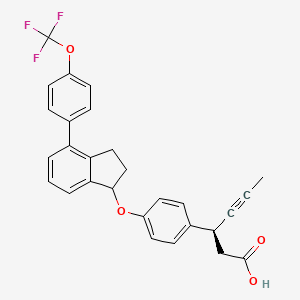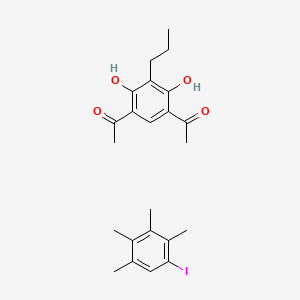![molecular formula C18H16O3 B12821878 Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro- CAS No. 78326-52-0](/img/structure/B12821878.png)
Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydrotetraphene-2,3,4-triol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by a tetrahydrobenzo[a]anthracene core structure with three hydroxyl groups attached at the 2, 3, and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydrotetraphene-2,3,4-triol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives, followed by hydroxylation. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The hydroxylation step can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions .
Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydrotetraphene-2,3,4-triol often involves large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient hydrogenation and hydroxylation. The choice of catalyst and reaction conditions is optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetrahydrotetraphene-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇).
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydrotetraphene.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydrotetraphene-2,3,4-triol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex polycyclic aromatic compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer agents.
Industry: Utilized as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydrotetraphene-2,3,4-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to intercalate into DNA, affecting gene expression and cellular processes .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydronaphthalene: Similar structure but lacks hydroxyl groups.
1,2,3,4-Tetraphenylnaphthalene: Contains phenyl groups instead of hydroxyl groups.
1,2,3,4-Tetrahydrobenzo[a]anthracene: Similar core structure but different functional groups.
Uniqueness: 1,2,3,4-Tetrahydrotetraphene-2,3,4-triol is unique due to the presence of three hydroxyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
78326-52-0 |
|---|---|
Formule moléculaire |
C18H16O3 |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydrobenzo[a]anthracene-2,3,4-triol |
InChI |
InChI=1S/C18H16O3/c19-16-9-15-13(17(20)18(16)21)6-5-12-7-10-3-1-2-4-11(10)8-14(12)15/h1-8,16-21H,9H2 |
Clé InChI |
XKOJNRIIGYARBJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(C2=C1C3=CC4=CC=CC=C4C=C3C=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


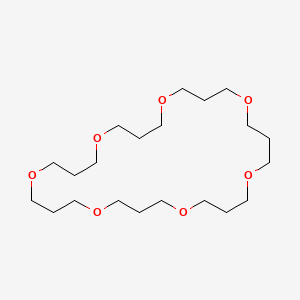
![1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol](/img/structure/B12821815.png)
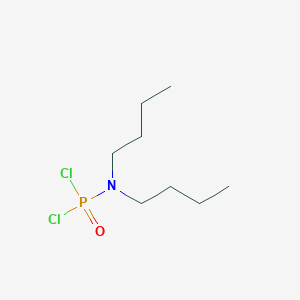
![[3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride](/img/structure/B12821822.png)


